![molecular formula C20H16O2 B131640 1-Pyrenebutyric acid CAS No. 3443-45-6](/img/structure/B131640.png)
1-Pyrenebutyric acid
Overview
Description
1-Pyrenebutyric acid is a conjugated polymer with a large π system and a carboxylic group. It is known for its high fluorescence efficiency and stability, making it useful in various optoelectronic applications . The compound is often used in surface functionalization due to its unique properties.
Mechanism of Action
- PBA primarily interacts with biomolecules on surfaces. It can be grafted onto materials like graphene, forming self-assembled monolayers. These surfaces serve as its targets .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Pyrenebutyric acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the large π system of this compound, which allows it to participate in π-π stacking interactions . This property is particularly useful in the functionalization of surfaces, such as graphene .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For instance, it has been used as a fluorescent probe to study proteins, lipids, nucleic acids, and other biological systems . Its fluorescence properties can be used to monitor changes in these biomolecules, providing insights into cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules through π-π stacking interactions due to its large π system This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the fluorescence of this compound can be quenched by reactive oxygen species and the O2 molecule . This property allows it to be used as a probe for studying the temporal changes in these species in biological systems .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors due to its large π system
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are influenced by its interactions with various biomolecules. It is known that this compound can be grafted onto the surface of graphene , suggesting that it may interact with transporters or binding proteins that facilitate its distribution within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through the reaction of pyrene with butyric acid under specific conditions. The process involves the use of catalysts and solvents to facilitate the reaction. One common method includes the crystallization of butyric acid from benzene, ethanol, or a mixture of ethanol and water. The product is then dried over phosphorus pentoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic group to form alcohols or other functional groups.
Substitution: The aromatic ring of this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various pyrene derivatives, such as pyrenemethanol, pyrenecarboxylic acid, and pyrenemethylamine .
Scientific Research Applications
Biosensing Applications
1-Pyrenebutyric acid has been extensively utilized in the development of electrochemical biosensors. Its ability to form stable composites with materials like graphene enhances the sensitivity and specificity of these sensors.
Case Study: Glucose Biosensor
- Research Findings : A study demonstrated the construction of a glucose biosensor using PBA/graphene composites. The biosensor exhibited a linear response to glucose concentrations up to 5 mmol L with a detection limit of 0.085 mmol L and a low Michaelis-Menten constant (5.40 mmol L), indicating high catalytic activity of immobilized glucose oxidase (GOD) .
Parameter | Value |
---|---|
Detection Limit | 0.085 mmol L |
Linear Range | Up to 5 mmol L |
Michaelis-Menten Constant | 5.40 mmol L |
Cellular Applications
PBA is also used as a fluorescent probe for assessing oxygen concentrations in living cells. Its fluorescence lifetime varies with oxygen levels, making it useful for studying cellular respiration and metabolic processes.
Case Study: Fluorescence Lifetime Studies
- Research Findings : The fluorescence lifetime of PBA decreased from 185 ns to 55 ns as oxygen concentration increased in living cells. This behavior was consistent across various environments, including protein solutions and liposome suspensions .
Environment | Fluorescence Lifetime (ns) |
---|---|
Water | 185 |
Living Cells | 55 |
Liposome Suspension | Variable |
Material Science Applications
In material science, PBA is employed in the functionalization of carbon-based materials, enhancing their properties for various applications, including energy storage.
Case Study: Graphene-Based Materials
- Research Findings : PBA can be grafted onto graphene surfaces, improving the performance of ultracapacitor electrodes. This functionalization leads to enhanced charge storage capabilities and better electrochemical performance .
Material Type | Application |
---|---|
Graphene | Ultracapacitor Electrodes |
Carbon Nanotubes | Enhanced Sensing |
Chemical Reactions and Catalysis
PBA has been investigated as a catalyst in various chemical reactions due to its unique structural properties.
Case Study: Catalytic Activity
- Research Findings : In one study, PBA was part of a composite catalyst that showed significant activity in aldehyde-alcohol reactions. The addition of phosphotungstic acid (PTA) to PBA-enhanced composites resulted in improved turnover numbers and reaction efficiencies .
Reaction Type | Turnover Number |
---|---|
Aldehyde-Alcohol Reaction | Over 600 |
Comparison with Similar Compounds
- 1-Pyrenecarboxylic acid
- 1-Pyrenebutanol
- 1-Aminopyrene
- 1-Pyrenemethylamine hydrochloride
- 1-Pyreneacetic acid
- 1-Pyrenemethanol
- 9-Anthracenecarboxylic acid
- 1-Pyrenecarboxaldehyde
Uniqueness: 1-Pyrenebutyric acid stands out due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications. Its ability to functionalize surfaces and enhance the properties of materials like graphene further distinguishes it from similar compounds .
Biological Activity
1-Pyrenebutyric acid (PBA), a compound with the chemical formula CHO and CAS number 3443-45-6, has garnered significant attention due to its diverse biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its pyrene moiety, which is known for its fluorescence properties. The compound has the following physical properties:
Property | Value |
---|---|
Molecular Weight | 288.34 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Melting Point | 184-186 °C |
Boiling Point | 515.9 ± 19.0 °C at 760 mmHg |
Flash Point | 412.3 ± 16.6 °C |
Fluorescence Probe
This compound serves as a fluorescence probe for detecting biomolecules, particularly DNA. Its ability to intercalate into DNA allows for sensitive fluorescence determination, making it a valuable tool in molecular biology research. Wang et al. (2005) demonstrated its efficacy in enhancing fluorescence signals when used in conjunction with beta-cyclodextrin nanoparticles .
Linker for Biomolecules
The compound can act as a linker for biomolecules, facilitating the formation of self-assembled monolayers on materials such as graphene. This property is exploited in biosensor applications, where PBA enhances the electrochemical detection capabilities of sensors .
Anticancer Activity
Recent studies have highlighted the potential of PBA derivatives as anticancer agents. Notably, Pt(IV) complexes formed by linking PBA with cisplatin have shown promising results:
- Cytotoxicity Studies : Research indicates that these complexes exhibit nanomolar activity against various cancer cell lines, including leukemia cells (HL-60 and SKW3), with IC values ranging from 50 to 70 nM . This suggests a significant enhancement in anticancer potency compared to traditional cisplatin alone.
- Mechanism of Action : The activation-by-reduction mechanism of these Pt(IV) prodrugs allows for selective targeting of cancer cells, potentially overcoming resistance seen with classical platinum drugs . Proteome profiling has revealed changes in apoptosis-related proteins upon treatment with PBA-linked complexes, suggesting a multifaceted approach to inducing cell death in malignant cells.
Electrochemical Detection
A study conducted by Hinnemo et al. (2017) explored the use of PBA in the electrochemical detection of nitric oxide (NO). The incorporation of PBA into single-walled carbon nanotubes (SWNTs) significantly improved electrocatalytic activity, demonstrating its utility in sensor technology .
Cell-Penetrating Peptides
PBA has also been utilized to enhance the delivery of bioactive molecules via cell-penetrating peptides. Research by Liu et al. (2006) showed that PBA dramatically improved the internalization efficiency of arginine-rich peptides, facilitating cytosolic delivery and expanding its application in drug delivery systems .
Properties
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
Record name | 1-Pyrenebutanoic acid | |
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Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Pyrenebutyric acid | |
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CAS No. |
3443-45-6, 25338-56-1 | |
Record name | 1-Pyrenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pyrenebutyrate | |
Source | ChemIDplus | |
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Record name | Pyrenebutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenebutyric acid | |
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Record name | 1-Pyrenebutanoic acid | |
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Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
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Record name | Pyrene-1-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |
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Record name | 1-PYRENEBUTANOIC ACID | |
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Retrosynthesis Analysis
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